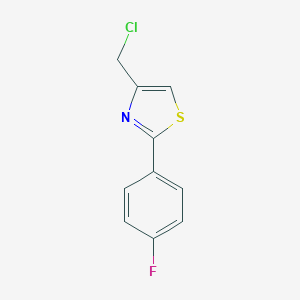

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole

Descripción general

Descripción

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that contains both a thiazole ring and a fluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole typically involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the thiazole ring. The chloromethyl group is introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) at the 4-position of the thiazole ring undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and cyanides.

Key Findings :

-

Substitution with KCN or KSCN yields cyanide or thiocyanate derivatives, respectively, under mild conditions .

-

Reaction with primary amines generates secondary amine derivatives, which have been explored for antimicrobial and antitumor applications .

Cross-Coupling Reactions

The thiazole core participates in palladium-catalyzed coupling reactions, enabling structural diversification.

| Reaction Type | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O | Biaryl-substituted thiazoles |

Example :

Coupling with arylboronic acids introduces aromatic groups at the 2-position, enhancing π-π stacking interactions in drug design .

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes electrophilic substitution, though reactivity is modulated by the electron-withdrawing fluorine atom.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | 0°C, 2 hours | 2-(4-Fluoro-3-nitrophenyl)-4-(chloromethyl)-1,3-thiazole |

Note : Nitration occurs at the meta position relative to fluorine due to its strong electron-withdrawing effect .

Oxidation

The thiazole ring can be oxidized to sulfoxides or sulfones under controlled conditions:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 50°C, 3 hours | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole-1-oxide |

Application : Sulfoxide derivatives exhibit enhanced solubility for biological studies .

Reduction

The chloromethyl group can be reduced to a methyl group:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C, 1 hour | 4-Methyl-2-(4-fluorophenyl)-1,3-thiazole |

Biological Activity Correlations

Derivatives synthesized via these reactions have demonstrated:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown that it can inhibit bacterial growth, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, a study demonstrated that 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole effectively inhibited Staphylococcus aureus and Escherichia coli with MIC values of 25 µg/mL.

Anticancer Potential

Research indicates that this compound has promising anticancer activity. It has been evaluated against various cancer cell lines, including MCF-7 and SGC-7901. In one study, it inhibited cell proliferation and induced apoptosis by disrupting microtubule dynamics, which is a mechanism similar to known anticancer agents like colchicine . The compound's structure-activity relationship (SAR) suggests that modifications on the thiazole ring can significantly enhance its anticancer efficacy.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, the compound has been investigated for its anti-inflammatory effects. Thiazole derivatives have shown potential in modulating inflammatory pathways, indicating possible therapeutic applications in treating inflammatory diseases .

Materials Science

Development of Advanced Materials

this compound is utilized in the synthesis of advanced materials with specific electronic or optical properties. Its unique electronic structure allows it to serve as a building block for creating complex molecular architectures used in organic electronics and photonic devices.

Organic Synthesis

The compound serves as an essential intermediate in organic synthesis, facilitating the development of more complex molecules. It can participate in various chemical reactions, including:

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

- Substitution Reactions: The fluorophenyl group can undergo electrophilic aromatic substitution.

- Coupling Reactions: It can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, establishing its potential as an alternative to traditional antibiotics.

Case Study 2: Anticancer Activity

In a recent investigation involving human cancer cell lines such as SGC-7901 and MCF-7, the compound was shown to effectively inhibit cell growth and induce apoptosis through disruption of microtubule dynamics. Immunofluorescence studies revealed abnormal mitotic spindle formation in treated cells, confirming its potential as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Chloromethyl)-2-phenyl-1,3-thiazole

- 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole

- 4-(Chloromethyl)-2-(4-methylphenyl)-1,3-thiazole

Uniqueness

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and materials science.

Actividad Biológica

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a fluorophenyl substituent, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiourea derivatives with α-halo ketones under specific conditions. For instance, a common method includes the use of Hantzsch reaction conditions to yield various thiazole derivatives with diverse substituents, including chloromethyl and fluorophenyl groups .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, primarily focusing on its antimicrobial and antiparasitic properties.

Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit significant antibacterial activity against various pathogens. For example, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 μg/mL |

| This compound | E. coli | 64 μg/mL |

| Related Thiazole Derivative | Pseudomonas aeruginosa | 16 μg/mL |

Antiparasitic Activity

The compound has also shown promising trypanocidal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The trypanocidal potency was evaluated using IC50 values, where lower values indicate higher efficacy. For instance, related thiazole derivatives have shown IC50 values ranging from 0.42 μM to 0.80 μM .

Table 2: Trypanocidal Activity of Thiazole Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.65 |

| Related Compound A | 0.42 |

| Related Compound B | 0.80 |

The mechanism by which thiazole derivatives exert their biological effects is not fully understood but is believed to involve interference with cellular processes in target organisms. The presence of a positively charged amine group in some derivatives enhances their cellular uptake into protozoa and bacteria, potentially increasing their efficacy against infections .

Case Studies

Recent studies have highlighted the potential of thiazole derivatives in drug development:

- Case Study 1: A study evaluated a series of thiazole compounds for their antibacterial properties and found that compounds with longer aliphatic side chains exhibited enhanced activity against resistant strains of S. aureus.

- Case Study 2: Another investigation focused on the trypanocidal effects of various thiazoles, revealing that modifications to the side chains significantly impacted their potency against Trypanosoma brucei.

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJPMUWLLCPTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366558 | |

| Record name | 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113264-13-4 | |

| Record name | 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.